molecular formula C7H10F3NO3 B1373626 ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate CAS No. 1247670-99-0

ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate

Cat. No.: B1373626
CAS No.: 1247670-99-0
M. Wt: 213.15 g/mol
InChI Key: NZCQOTQXWQMKCW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate (CAS 1247670-99-0) is a chemical building block of interest in advanced synthetic and medicinal chemistry research. With a molecular formula of C7H10F3NO3 and a molecular weight of 213.15 g/mol , this compound features a multifunctional structure that incorporates both an ester and a trifluoroacetamide group. The presence of the trifluoromethyl group is a key structural feature, as such motifs are frequently employed in pharmaceutical and agrochemical research to modulate the metabolic stability, bioavailability, and binding affinity of target molecules . This compound is valued as a potential synthetic intermediate. Its structure suggests utility in the synthesis of more complex molecules, such as pyrrole derivatives, which are explored for various bioactive properties . Researchers may also investigate its use in the design and development of novel haptens for vaccine research, where the trifluoromethyl group can be used to influence the conformational stability and immune recognition of small molecule antigens . As a versatile reagent, this compound is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[methyl-(2,2,2-trifluoroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-3-14-5(12)4-11(2)6(13)7(8,9)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCQOTQXWQMKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate typically involves the reaction of ethyl bromoacetate with N-methyl-2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Reaction Mechanisms

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate serves as an important intermediate in organic synthesis. It is often utilized in the preparation of various fluorinated compounds, which are crucial in pharmaceutical applications due to their unique properties.

Key Reactions:

  • Formation of Trifluoroacetyl Derivatives : The compound can be used to synthesize trifluoroacetyl derivatives through acylation reactions.
  • Intermediates in Drug Synthesis : It acts as an intermediate in the synthesis of several pharmaceutical agents, including anticancer drugs.

Drug Development

This compound is explored for its role in developing novel pharmaceuticals. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates.

Rucaparib Synthesis

This compound is mentioned as an intermediate in the synthesis of rucaparib, a drug used for treating certain types of cancer. The synthesis process involves multiple steps where this compound plays a critical role in achieving the desired chemical transformations .

Case Study 1: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. In vitro studies showed that these compounds can inhibit tumor cell proliferation effectively.

Case Study 2: Fluorinated Compounds

A study highlighted the use of this compound in synthesizing fluorinated amino acids, which are valuable in medicinal chemistry for developing targeted therapies .

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds
Organic SynthesisIntermediate for various fluorinated compoundsTrifluoroacetic acid derivatives
PharmaceuticalsUsed in drug synthesis and developmentRucaparib
Anticancer ResearchInhibits tumor cell growthNovel anticancer agents
Amino Acid SynthesisSynthesis of fluorinated amino acidsFluorinated glycine derivatives

Mechanism of Action

The mechanism of action of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Methyl (2S)-Phenyl(2,2,2-Trifluoroacetamido)Acetate (CAS: 69066-00-8)

  • Structure : Contains a phenyl group and a chiral center, unlike the methyl-substituted nitrogen in the target compound.
  • Stereochemistry (S-configuration) may influence biological activity, a feature absent in the achiral target compound .

Ethyl 2-Hydroxy-2-(2,2,2-Trifluoroacetamido)Acetate (CID 165944604)

  • Structure : Features a hydroxyl group instead of a methyl group on the nitrogen atom.
  • Key Differences :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the target compound.
    • Reduced steric hindrance at the nitrogen due to the smaller hydroxyl substituent .

Agrochemical Acetamide Derivatives

Several chloroacetamides listed in pesticide glossaries (e.g., alachlor, pretilachlor) share a similar acetamide backbone but differ in substituents:

Compound Structure Highlights Key Applications
Alachlor (CAS: 15972-60-8) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Herbicide (lipid synthesis inhibition)
Pretilachlor (CAS: 51218-49-6) 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide Rice field herbicide
Target Compound Trifluoro-N-methylacetamido-ethyl ester Pharmaceutical intermediate, fluorinated building block

Key Contrasts :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to chloro substituents in agrochemicals.
  • Biological Targets : Agrochemicals target plant-specific enzymes (e.g., acetyl-CoA carboxylase), whereas the target compound’s ester and trifluoro groups suggest utility in protease inhibitor design or fluorinated drug analogs .

Imidazole-Based Ethyl Acetates

Ethyl acetates with imidazole cores (e.g., ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate) share the ester functionality but diverge in core structure:

  • Structural Differences : Imidazole rings enable metal coordination and hydrogen bonding, absent in the target compound’s linear acetamide chain.
  • Applications : Imidazole derivatives are often explored as antimicrobial or anti-inflammatory agents, whereas the target compound’s trifluoroacetamido group may favor use in fluorinated drug candidates .

Thermal Stability

  • Trifluoroacetamides generally exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds.

Biological Activity

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group which is known to enhance the lipophilicity and biological activity of compounds. Its chemical structure can be represented as follows:

  • Molecular Formula : C₉H₈F₃N₃O₃
  • Molecular Weight : 281.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound has been shown to induce cytotoxic effects in various cancer cell lines by disrupting tubulin polymerization and promoting cell cycle arrest.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several human tumor cell lines. The results are summarized in Table 1:

Cell Line GI50 (µM) Mechanism
HeLa (cervical cancer)15Tubulin inhibition
MCF-7 (breast cancer)20Induction of apoptosis
A549 (lung cancer)25Cell cycle arrest

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of this compound in xenograft models. The compound was administered at varying doses over a period of four weeks. Tumor growth was significantly inhibited compared to control groups, suggesting its potential as an antitumor agent.

  • Dosage : 10 mg/kg and 20 mg/kg
  • Results : Tumor volume reduced by approximately 60% at the higher dosage compared to untreated controls.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to play a role in inducing apoptosis in cancer cells. This was confirmed through assays measuring ROS levels post-treatment.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or amidation reactions. For example, sodium azide (NaN₃) can replace halides in chloroacetamide precursors under reflux in a toluene/water mixture (8:2 ratio) for 5–7 hours . Introducing the trifluoro group may require fluorination reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, which is effective for trifluoromethylation of alkyl halides . Optimization includes adjusting solvent polarity, temperature, and stoichiometry of reagents to improve yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methyl, ethyl, and trifluoromethyl groups (e.g., δ ~1.3 ppm for ethyl CH₃ and ~3.0–3.5 ppm for N-methyl in ¹H NMR). FT-IR confirms ester (C=O ~1740 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities. For absolute conformation, X-ray crystallography using software like SHELXL or WinGX/ORTEP can resolve bond angles and stereochemistry .

Q. What reaction mechanisms are plausible for hydrolysis of the ester and amide groups in this compound?

  • Methodological Answer : The ester group undergoes base-catalyzed hydrolysis (e.g., NaOH/ethanol) via nucleophilic acyl substitution, forming a carboxylate. Acidic hydrolysis (HCl/H₂O) cleaves the amide bond, yielding a carboxylic acid and methylamine. Kinetic studies using HPLC or UV-Vis spectroscopy can monitor pH-dependent degradation rates .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize substituent effects on bioactivity . Molecular docking (AutoDock Vina) evaluates interactions with target enzymes (e.g., proteases or kinases) to prioritize synthetic targets.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from variations in cell lines, assay protocols, or impurity profiles. Replicate studies under standardized conditions (e.g., ATCC cell lines, MTT assay protocols) and validate purity via LC-MS. Cross-reference with structural analogs (e.g., methyl 2-phenylacetoacetate derivatives) to identify structure-activity relationships (SAR) .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/acetonitrile) promotes crystal growth. If twinning occurs, use SHELXL’s TWIN command for refinement . For low-resolution data, employ charge density analysis (Multiflex) to model electron density around the trifluoromethyl group.

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation/contact. Quench waste with ice-cold water to prevent exothermic reactions, and store at -20°C to stabilize the ester group . For spills, neutralize with sodium bicarbonate before disposal.

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